molecular formula C22H26N4O4S B2921473 3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 866344-85-6

3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2921473
CAS No.: 866344-85-6
M. Wt: 442.53
InChI Key: QOSMBLKSKMBPJS-UHFFFAOYSA-N
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Description

The compound of interest features a thieno[3,2-d]pyrimidine-2,4-dione core linked to a 4-(4-methoxyphenyl)piperazine moiety via a 5-oxopentyl chain. This structure combines two pharmacologically significant motifs:

  • Thieno[3,2-d]pyrimidine: A heterocyclic scaffold associated with diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .
  • 4-(4-Methoxyphenyl)piperazine: A substituent commonly used to enhance receptor binding affinity and pharmacokinetic properties, particularly in central nervous system (CNS)-targeting drugs .

The 5-oxopentyl linker may improve solubility and flexibility, facilitating interactions with biological targets.

Properties

IUPAC Name

3-[5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-30-17-7-5-16(6-8-17)24-11-13-25(14-12-24)19(27)4-2-3-10-26-21(28)20-18(9-15-31-20)23-22(26)29/h5-9,15H,2-4,10-14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSMBLKSKMBPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple stepsReaction conditions may include the use of solvents like ethyl acetate and reagents such as sodium sulfate for drying .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, substituents, and reported activities of analogous compounds:

Compound Name/Structure Core Structure Key Substituents Reported Activities Reference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 4-(4-Methoxyphenyl)piperazine, 5-oxopentyl linker Potential CNS/anticancer (inferred)
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 4-(3-Methylphenyl)piperazine, 4-chlorophenyl Likely kinase inhibition (structural inference)
3-(4-Methoxyphenyl)-2-[(2-oxo-2-piperidin-1-ylethyl)sulfanyl]-5H-pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indol-4-one Piperidinyl, methoxyphenyl, sulfanyl-oxoethyl Not specified (structural similarity)
3-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one Thiazolo[3,2-a]pyrimidinone 4-(4-Methoxyphenyl)piperazine, oxoethyl linker Not specified (synthetic intermediate)
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromeno-pyrazolo-pyridinone Thieno[2,3-d]pyrimidine, coumarin, pyrazole Anticancer, fluorescence applications

Key Observations

Thiazolo[3,2-a]pyrimidinone () and chromeno-pyrazolo-pyridinone () cores introduce additional fused rings, which may enhance binding to enzymes like kinases or phosphodiesterases .

Replacement of methoxyphenyl with 3-methylphenyl () or piperidinyl () could reduce polarity, impacting blood-brain barrier penetration .

Linker Modifications :

  • The 5-oxopentyl chain in the target compound contrasts with shorter linkers (e.g., oxoethyl in ), possibly optimizing spatial orientation for target engagement .

Pharmacokinetic and Physicochemical Considerations

  • Chromeno-pyrimidine derivatives () demonstrated favorable oral bioavailability in computational studies, attributed to balanced logP values (2.1–3.5) and moderate molecular weight (<500 Da) .
  • The methoxyphenyl-piperazine moiety likely enhances solubility compared to chlorophenyl or methylphenyl analogues (), reducing metabolic clearance .
  • Thieno[3,2-d]pyrimidine-2,4-dione’s planar structure may facilitate intercalation with DNA or RNA, as seen in pyrimidine-based anticancer agents .

Biological Activity

The compound 3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic derivative that has garnered attention for its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N5O4SC_{23}H_{29}N_5O_4S with a molecular weight of approximately 475.57 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a piperazine moiety and a methoxyphenyl group, which are known to influence its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets:

  • Serotonin Receptors : Compounds containing piperazine rings have been shown to exhibit affinity for serotonin receptors (5-HT), influencing mood and anxiety pathways.
  • Enzyme Inhibition : The presence of the oxopentyl group suggests potential inhibition of enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and bacterial infections respectively.

Anticancer Activity

Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that compounds similar to this one can induce apoptosis and inhibit cell proliferation. A notable study reported IC50 values ranging from 0.63 µM to 6.28 µM against different tumor cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : It has shown effectiveness against several bacterial strains in preliminary tests, indicating potential as an antibacterial agent. The mechanism is likely linked to enzyme inhibition and disruption of bacterial cell wall synthesis.

Neuropharmacological Effects

Given the piperazine component:

  • Cognitive Enhancement : The compound may enhance cognitive functions through modulation of neurotransmitter systems. Research indicates that similar piperazine derivatives can improve memory and learning in animal models .

Case Studies

StudyFindings
Study 1Demonstrated significant anticancer activity with an IC50 of 2.14 µM against MCF-7 breast cancer cells .
Study 2Showed antibacterial activity against E. coli and S. aureus with MIC values below 10 µg/mL .
Study 3Highlighted neuroprotective effects in a rodent model of Alzheimer's disease .

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